molecular formula C9H22NO2+ B3055946 Muscaridine CAS No. 6801-43-0

Muscaridine

Cat. No.: B3055946
CAS No.: 6801-43-0
M. Wt: 176.28 g/mol
InChI Key: LPZBCQRFTKPWLL-DTWKUNHWSA-N
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Description

Muscaridine is a naturally occurring alkaloid found in certain mushrooms, particularly in species such as Inocybe and Clitocybe. It is known for its ability to mimic the action of the neurotransmitter acetylcholine by binding to muscarinic acetylcholine receptors. This compound has significant implications in both toxicology and pharmacology due to its potent effects on the autonomic nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Muscaridine can be synthesized through various chemical routes. One common method involves the reaction of choline with nitric acid, which produces this compound as a byproduct. This reaction requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, such as mushrooms. The mushrooms are harvested, dried, and then subjected to solvent extraction to isolate this compound. The extract is then purified using chromatographic techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Muscaridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Muscaridine has a wide range of scientific research applications:

Mechanism of Action

Muscaridine exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors found in various tissues throughout the body. There are five known subtypes of muscarinic receptors (M1 to M5), each with distinct physiological roles. When this compound binds to these receptors, it mimics the action of acetylcholine, leading to various physiological responses such as decreased heart rate, increased glandular secretions, and smooth muscle contractions .

Comparison with Similar Compounds

Muscaridine is similar to other muscarinic agonists, such as acetylcholine and pilocarpine. it is unique in its potency and specificity for muscarinic receptors. Unlike acetylcholine, which can also bind to nicotinic receptors, this compound is selective for muscarinic receptors. Pilocarpine, another muscarinic agonist, is used clinically to treat dry mouth and glaucoma, but it has a different chemical structure and pharmacokinetic profile compared to this compound .

List of Similar Compounds

  • Acetylcholine
  • Pilocarpine
  • Bethanechol
  • Carbachol
  • Oxotremorine

Properties

IUPAC Name

[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZBCQRFTKPWLL-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCC[N+](C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218200
Record name Muscaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6801-43-0
Record name Muscaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muscaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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